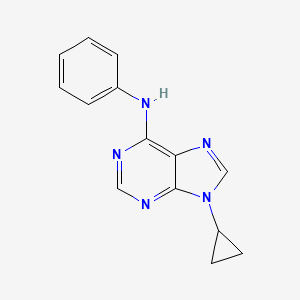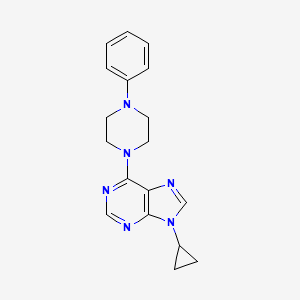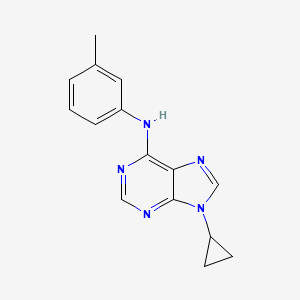![molecular formula C18H17F3N6 B6443188 4-(1H-imidazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine CAS No. 2640895-20-9](/img/structure/B6443188.png)
4-(1H-imidazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1H-imidazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine” is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyrimidine ring, and a trifluoromethyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The imidazole and pyrimidine rings are aromatic and planar, which could contribute to the stability of the molecule . The trifluoromethyl group is a strong electron-withdrawing group, which could affect the electronic properties of the molecule .Applications De Recherche Scientifique
4-IMPY has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It has been used in a number of studies to investigate the effects of various drugs, to study the effects of various environmental factors on cells, and to study the effects of various diseases on cells. 4-IMPY has also been used to study the structure and function of various proteins, to study the effects of various hormones on cells, and to study the effects of various toxins on cells.
Mécanisme D'action
The mechanism of action of 4-IMPY is not yet fully understood. However, it is known that this molecule has the ability to interact with a variety of receptors and to modulate the activity of various intracellular pathways. It has also been found to act as an inhibitor of several enzymes, including protein kinase C and cyclooxygenase-2.
Biochemical and Physiological Effects
4-IMPY has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, to reduce inflammation, to modulate the activity of various signaling pathways, and to reduce the activity of various enzymes. It has also been found to reduce the levels of various pro-inflammatory cytokines, to reduce the levels of various growth factors, and to reduce the levels of various cell adhesion molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-IMPY in laboratory experiments has a number of advantages. It is a highly efficient and cost-effective method of studying the effects of various drugs, environmental factors, and diseases on cells. Additionally, it can be used to study the structure and function of various proteins, to study the effects of various hormones on cells, and to study the effects of various toxins on cells. However, there are also some limitations to the use of 4-IMPY in laboratory experiments. It is not yet fully understood how this molecule interacts with various receptors and modulates the activity of various intracellular pathways. Additionally, it is not yet known how this molecule affects the activity of various enzymes.
Orientations Futures
The potential future directions for the study of 4-IMPY are numerous. Further research is needed to better understand how this molecule interacts with various receptors and modulates the activity of various intracellular pathways. Additionally, further research is needed to better understand how this molecule affects the activity of various enzymes. Additionally, further research is needed to explore the potential applications of 4-IMPY in the treatment of various diseases, such as cancer, inflammation, and neurological disorders. Finally, further research is needed to explore the potential applications of 4-IMPY in the development of novel drugs and treatments.
Méthodes De Synthèse
4-IMPY can be synthesized using a variety of methods, including a Suzuki coupling reaction, a palladium-catalyzed reaction, and a Sonogashira coupling reaction. The most commonly used method is the Suzuki coupling reaction, which involves the coupling of an aryl halide and an aryl boronic acid in the presence of a palladium catalyst. This reaction is highly efficient and produces high yields of 4-IMPY.
Propriétés
IUPAC Name |
4-imidazol-1-yl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6/c19-18(20,21)14-2-1-3-15(10-14)25-6-8-26(9-7-25)16-11-17(24-12-23-16)27-5-4-22-13-27/h1-5,10-13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULADULILOCJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443113.png)
![2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443132.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6443137.png)
![4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B6443140.png)
![2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6443144.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443149.png)


![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443169.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)



![2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443193.png)